![molecular formula C22H22N2O4S B2378391 ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate CAS No. 871323-68-1](/img/structure/B2378391.png)

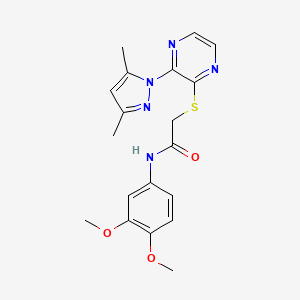

ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

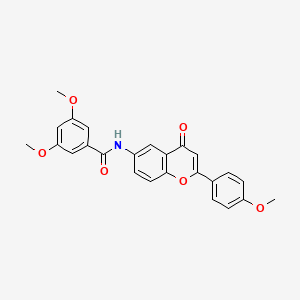

Beschreibung

Ethyl 4-dimethylaminobenzoate is employed as a photoinititator in cell encapsulation applications. It is also useful for organic synthesis. Further, it is used in UV-curing coatings and inks for the initiation of photo polymerization of unsaturated prepolymers .

Molecular Structure Analysis

The molecular formula of ethyl 4-dimethylaminobenzoate is C11H15NO2 . The InChI Key is FZUGPQWGEGAKET-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl 4-dimethylaminobenzoate has a melting point of 63°C to 65°C and a boiling point of 190°C to 191°C (14mmHg). It has a density of 1.06 and is insoluble in water .Wissenschaftliche Forschungsanwendungen

Photoinitiation in Cell Encapsulation Applications

This compound is employed as a photoinitiator in cell encapsulation applications . Photoinitiators are compounds that absorb light and produce reactive species. These reactive species can initiate a polymerization process, which is useful in creating a protective layer around cells during encapsulation.

Organic Synthesis

The compound is also useful for organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on the study of organic chemistry, and it is used to design, execute, and optimize the synthesis of organic molecules.

UV-Curing Coatings

The compound is used in UV-curing coatings . UV-curing is a high-speed process that uses energy from ultraviolet (UV) light to create a long-lasting and durable finish on a surface. This process is used in a variety of industries, including automotive, telecommunications, and graphic arts.

UV-Curing Inks

Similar to coatings, the compound is also used in UV-curing inks . These inks are used in printing processes where they are exposed to UV light. The light causes the ink to harden instantly, allowing for high-speed printing that is resistant to smudging or offsetting.

Initiation of Photopolymerization of Unsaturated Prepolymers

The compound is used for the initiation of photopolymerization of unsaturated prepolymers . Photopolymerization is a technique used in various fields such as 3D printing, dental restorations, and holography.

Research Use

The compound is marked as “Research Use Only” by Thermo Scientific Chemicals . This suggests that it may be used in various types of scientific research, possibly as a reagent or a building block in the synthesis of more complex molecules.

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 4-[[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-4-28-21(26)17-9-5-16(6-10-17)14-24-20(25)19(29-22(24)27)13-15-7-11-18(12-8-15)23(2)3/h5-13H,4,14H2,1-3H3/b19-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBXEUAUAGLHLB-UYRXBGFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(dimethylamino)phenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2378308.png)

![N-(4-chlorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2378313.png)

![tert-Butyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B2378314.png)

![N-[Cyclopropyl(oxan-3-yl)methyl]but-2-ynamide](/img/structure/B2378317.png)

![1,3,6,7-tetramethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2378323.png)

![6-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2378331.png)